Lilolidine

Vue d'ensemble

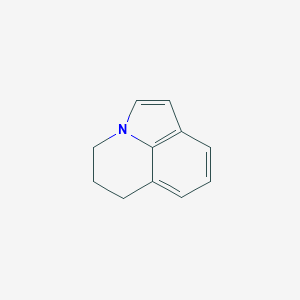

Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, also known as 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound Lilolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyse et formation de liaison C–C

La lilolidine a été utilisée dans le domaine de la catalyse, en particulier dans la formation de liaisons carbone-carbone (C–C) . La fonctionnalisation de la liaison C–H de la this compound catalysée par le Pd a été étudiée, et il a été constaté qu'un catalyseur palladium-diphosphine associé à des bases acétate dans le DMA favorise l'arylation régiosélective en position α de l'atome d'azote de la this compound avec une grande variété de bromures d'aryle .

Synthèse de lilolidines α,β-diarylées

A partir des lilolidines α-arylées, une seconde arylation en position β donne accès à des lilolidines α,β-diarylées contenant deux groupes aryles différents . Cette méthodologie offre un accès direct à plusieurs dérivés de la this compound à partir de composés disponibles dans le commerce via une, deux ou trois étapes de fonctionnalisation de liaison C–H .

Synthèse de 5,6-dihydrodibenzo[a,c]pyrido[3,2,1-jk]carbazoles

La synthèse de 5,6-dihydrodibenzo[a,c]pyrido[3,2,1-jk]carbazoles à partir de la this compound via trois arylations directes successives a également été décrite . Ce processus implique l'utilisation d'une plus grande quantité de bromure d'aryle<a aria-label="1: The synthesis of 5,6-dihydrodibenzo[a,c]pyrido[3,2,1-jk]carbazoles from this compound via three successive

Mécanisme D'action

Target of Action

Lilolidine, also known as 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, is a complex organic compoundRelated compounds have been shown to interact with various targets, including alpha-2 adrenoceptors .

Mode of Action

It’s known that the compound undergoes c-h bond functionalization . This process involves the regioselective arylation at the α-position of the nitrogen atom of this compound with a wide variety of aryl bromides . This reaction is promoted by a palladium-diphosphine catalyst associated with acetate bases .

Biochemical Pathways

It’s known that the compound can be combined with various pharmacophores due to the presence of several reaction centers in its structure . This allows for the creation of new hybrid structures, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15721, a density of 116, and a boiling point of 3184±110 °C (Predicted) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used to synthesize new hybrid structures . These structures may have potential anticoagulant activity against coagulation factors Xa and XIa .

Action Environment

Analyse Biochimique

Biochemical Properties

Lilolidine plays a role in biochemical reactions, particularly in the process of arylation . The palladium-catalyzed C-H bond functionalization of this compound promotes the regioselective arylation at the α-position of the nitrogen atom of this compound with a wide variety of aryl bromides . This process is crucial in the synthesis of various this compound derivatives .

Cellular Effects

While specific cellular effects of this compound are not extensively documented, related compounds have shown significant influence on cellular processes. For instance, compounds containing a fragment similar to this compound’s structure have been found to be effective psychotropic preparations and herbicides .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with other molecules during the process of arylation . This compound undergoes a palladium-catalyzed C-H bond functionalization, which promotes the regioselective arylation at the α-position of the nitrogen atom of this compound .

Propriétés

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCKSFHMARIKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2N(C1)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576238 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-01-7 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lilolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lilolidine?

A1: this compound has the molecular formula C12H13N and a molecular weight of 171.24 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques, including:

- NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the this compound molecule. [, , , ]

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of this compound, aiding in structural elucidation. [, , ]

- Infrared Spectroscopy (IR): IR spectra reveal information about the functional groups present in the this compound molecule, such as the presence of C-H, C-N, and aromatic ring vibrations. [, ]

Q3: What are some common synthetic routes to access this compound and its derivatives?

A3: Several synthetic approaches have been developed for this compound and its derivatives, including:

- Palladium-Catalyzed C-H Arylation: This method enables the regioselective arylation of this compound at different positions, offering access to diversely substituted this compound derivatives. []

- Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This tandem reaction sequence provides an efficient route to construct this compound frameworks from readily available N-aryl propargylamines. []

- Polyphosphoric Acid-Assisted Cyclization: This approach involves the cyclization of N-aryl allylanilines in the presence of polyphosphoric acid, affording this compound derivatives in good yields. [, ]

- [2,3]-Sigmatropic Rearrangements: This strategy utilizes a rearrangement reaction to convert tetrahydroquinoline into substituted this compound derivatives. [, ]

- Copper-Catalyzed C-N Bond Formation: This method allows for the introduction of various substituents at the 2-position of the this compound scaffold. [, ]

Q4: Can this compound undergo further chemical transformations?

A4: Yes, this compound can undergo various transformations, including N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions, enabling the synthesis of a wide range of C-8 substituted quinoline derivatives. []

Q5: How does the presence of substituents on the this compound scaffold affect its reactivity?

A5: The reactivity of this compound derivatives can be influenced by the electronic and steric properties of the substituents present. For instance, bulky substituents at specific positions might hinder certain reactions due to steric hindrance.

Q6: What are the potential applications of this compound and its derivatives?

A6: this compound derivatives exhibit a range of biological activities, making them attractive targets for medicinal chemistry research:

- Dopaminergic Activity: this compound derivatives have shown potential as central dopaminergic agents, offering promise for treating neurodegenerative disorders like Parkinson's disease. []

- Anticoagulant Activity: Certain this compound derivatives display anticoagulant properties, suggesting their potential use in preventing blood clot formation. []

Q7: Are there any natural products that contain the this compound core structure?

A7: While this compound itself is not found in nature, its structural analog, julolidine, is present in several alkaloids, highlighting the potential of this class of compounds as biologically relevant scaffolds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.